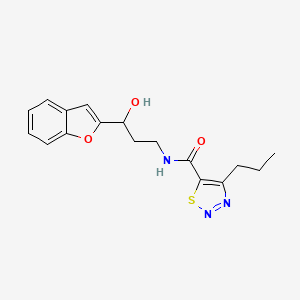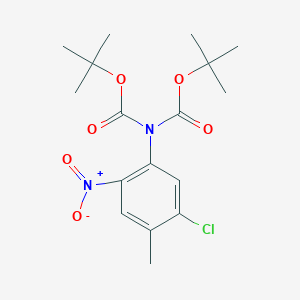
N,N-Bis(boc)-5-cloro-4-metil-2-nitroanilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Boc group is commonly used as a protecting group for amines in organic synthesis . The compound you mentioned seems to be a complex organic molecule with a Boc protecting group.
Synthesis Analysis
The Boc group can be introduced into a molecule through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The synthesis of similar compounds often involves the use of the Boc group for protection during synthesis .
Molecular Structure Analysis
The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . This stability is crucial for its role as a protecting group in organic synthesis .
Chemical Reactions Analysis
The Boc group can be removed under acidic conditions . This deprotection is a key step in many synthetic procedures .
Aplicaciones Científicas De Investigación
Química Medicinal
N,N-Bis(boc)-5-cloro-4-metil-2-nitroanilina juega un papel crucial en la química medicinal. Los investigadores han explorado su potencial como bloque de construcción para nuevos candidatos a fármacos. Mediante la desprotección selectiva del grupo N-Boc utilizando cloruro de oxalilo en metanol, pueden acceder a la funcionalidad de amina libre. Este compuesto se ha aplicado en la síntesis de moléculas híbridas con actividad inhibitoria dual, como IDO1 (indolamina 2,3-dioxigenasa 1) e inhibidores de la ADN Pol gamma .
Catálisis
Las nanopartículas funcionalesizadas a base de sílice, incluidas las modificadas con compuestos protegidos por Boc, encuentran aplicaciones en catálisis. Los investigadores han explorado la modificación de la superficie de las nanopartículas de sílice para mejorar sus propiedades catalíticas. Si bien no es específica de this compound, este contexto más amplio destaca la importancia de la química de la superficie en los procesos catalíticos .
Mecanismo De Acción
Target of Action
It’s known that the compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis for the protection of amino groups . This suggests that the compound could interact with proteins or other biomolecules containing amino groups.
Mode of Action
The mode of action of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline involves the deprotection of the Boc group. This process is facilitated by using oxalyl chloride in methanol, and it takes place under room temperature conditions . The deprotection of the Boc group allows the previously protected amino groups to participate in subsequent reactions or interactions.
Action Environment
The action, efficacy, and stability of N,N-Bis(boc)-5-chloro-4-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, the deprotection of the Boc group is facilitated by oxalyl chloride in methanol and occurs under room temperature conditions . Therefore, factors such as solvent, temperature, and presence of other reagents can significantly impact the compound’s action.
Safety and Hazards
The safety and hazards associated with a compound depend on its exact structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds. As a general note, compounds with the Boc group should be handled with care as they can be harmful if inhaled, swallowed, or in contact with skin .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(5-chloro-4-methyl-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O6/c1-10-8-13(20(23)24)12(9-11(10)18)19(14(21)25-16(2,3)4)15(22)26-17(5,6)7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKWKAWFIVGZFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)
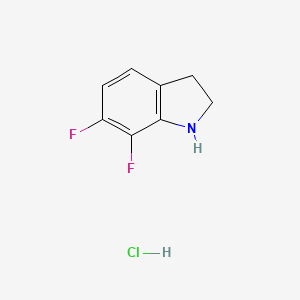

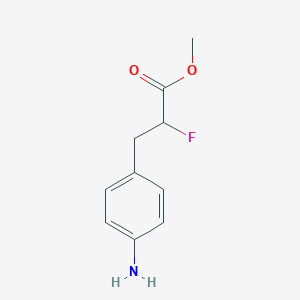
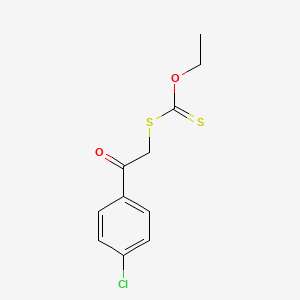
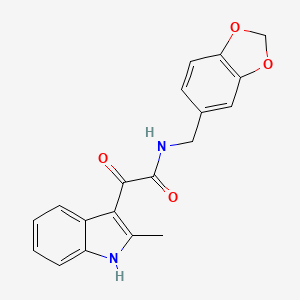
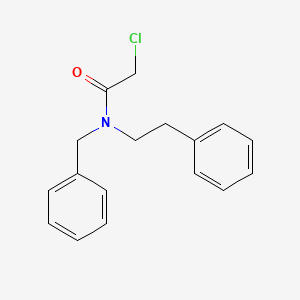
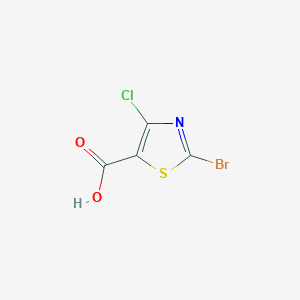
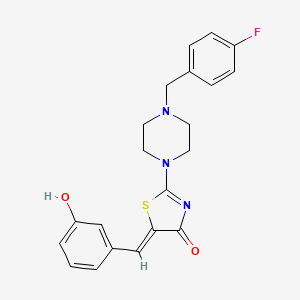
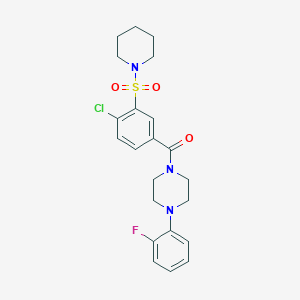
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)
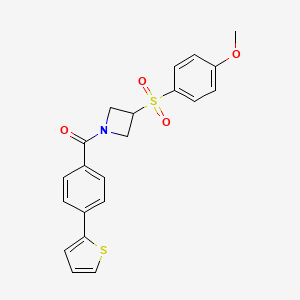
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)
